molecular formula C10H14BrN B13036816 3-Bromo-N-isopropyl-2-methylaniline

3-Bromo-N-isopropyl-2-methylaniline

Cat. No.: B13036816
M. Wt: 228.13 g/mol
InChI Key: RYQAUSASROKHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-isopropyl-2-methylaniline is a brominated aromatic amine characterized by a bromine atom at the 3-position, a methyl group at the 2-position, and an isopropyl group attached to the nitrogen atom. This compound belongs to the class of substituted anilines, which are widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The isopropyl substituent introduces steric bulk, which can influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

3-bromo-2-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14BrN/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7,12H,1-3H3

InChI Key

RYQAUSASROKHAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes can yield 3-Bromo-N-isopropyl-2-methylaniline. One common method involves the bromination of N-isopropyl-2-methylaniline using bromine or a brominating agent. The reaction typically occurs at the ortho position relative to the methyl group. The overall reaction can be represented as follows:

N-isopropyl-2-methylaniline+Br23-Bromo-N-isopropyl-2-methylaniline+HBr\text{N-isopropyl-2-methylaniline} + \text{Br}_2 \rightarrow \text{3-Bromo-N-isopropyl-2-methylaniline} + \text{HBr} N-isopropyl-2-methylaniline+Br2​→3-Bromo-N-isopropyl-2-methylaniline+HBr

Industrial Production:: The industrial production of this compound may involve large-scale bromination processes. specific details regarding industrial methods are proprietary and may not be widely available.

Chemical Reactions Analysis

3-Bromo-N-isopropyl-2-methylaniline can participate in various chemical reactions:

    Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic aromatic substitution (SNAr). Common reagents include strong nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Acylation and Alkylation: The amino group can react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides).

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-N-isopropyl-2-methylaniline finds applications in various fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology and Medicine: Researchers study its interactions with biological targets, such as receptors or enzymes.

    Industry: It may be used in the production of dyes, pharmaceuticals, or agrochemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

  • In drug development, it may act as a ligand for a specific receptor.
  • In dye synthesis, it could participate in color-forming reactions.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in the positions of bromine, methyl, and nitrogen substituents:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-2-methylaniline Br (3), CH₃ (2), NH₂ (1) C₇H₈BrN 186.04 Precursor for carboxamide synthesis
3-Bromo-4-methylaniline Br (3), CH₃ (4), NH₂ (1) C₇H₈BrN 186.04 mp 27–30°C; used in catalysis
3-Bromo-5-methylaniline Br (3), CH₃ (5), NH₂ (1) C₇H₈BrN 186.04 Lower cost (JPY 11,000/25g)
3-Bromo-N-methylaniline Br (3), CH₃ (N), NHCH₃ (1) C₇H₈BrN 186.05 Simpler N-substituent; higher reactivity
(S)-3-Bromo-N-(1-phenylethyl)-aniline Br (3), CH(CH₂Ph) (N) C₁₄H₁₅BrN 276.18 Chiral center; potential for asymmetric synthesis

Key Observations :

  • N-Substituents : The isopropyl group in the target compound increases lipophilicity and steric bulk relative to N-methyl or unsubstituted analogs (e.g., 3-Bromo-N-methylaniline). This may reduce solubility in polar solvents but improve binding in hydrophobic environments .

Physical Properties and Commercial Availability

  • However, bulky N-substituents typically lower melting points due to reduced crystal packing efficiency .
  • Cost and Purity :
    • 3-Bromo-2-methylaniline: JPY 14,000/25g (>97% purity) .
    • 3-Bromo-5-methylaniline: JPY 11,000/25g (>93% purity) .

      The higher cost of 3-Bromo-2-methylaniline may reflect its synthetic utility in forming carboxamide derivatives (e.g., ) .

Structural and Crystallographic Insights

  • Crystal Packing : In N-(3-Bromo-2-methylphenyl)carboxamide derivatives, near-planar conformations and hydrogen-bonded dimers are observed. The isopropyl group in the target compound may disrupt such packing, leading to different solid-state properties .
  • Tautomerism : identifies keto-amine tautomerism in carboxamide derivatives, a feature likely influenced by electron-withdrawing substituents like bromine .

Biological Activity

3-Bromo-N-isopropyl-2-methylaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine substituent and isopropyl group, is a derivative of aniline, which is known for its diverse biological properties. This article aims to explore the biological activity of 3-Bromo-N-isopropyl-2-methylaniline, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 244.14 g/mol
  • IUPAC Name : 3-Bromo-N-isopropyl-2-methylaniline
  • CAS Number : [Not specified in the sources]

The biological activity of 3-Bromo-N-isopropyl-2-methylaniline can be attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom in the structure is believed to enhance the lipophilicity of the compound, potentially facilitating its penetration through cellular membranes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways.

Antitumor Activity

Compounds with similar structural features have been investigated for their anticancer properties. For instance, certain brominated derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Cancer Cell Line IC50 (µM) Reference
MDA-MB-231 (breast)6.82
HCT-116 (colon)0.67

Case Studies

  • Anticancer Screening
    A study evaluated a series of brominated anilines for their anticancer activities across multiple cell lines. The results indicated that modifications in the aniline structure significantly influenced cytotoxicity levels.
    • Findings : Compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts.
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial potential of halogenated compounds derived from marine sources. It was noted that brominated derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
    • Findings : The presence of bromine was crucial for the observed antimicrobial activity, suggesting a possible mechanism involving membrane disruption or enzyme inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.